molecular formula C9H9F3O3S B147665 2,2,2-Trifluoroethyl p-toluenesulfonate CAS No. 433-06-7

2,2,2-Trifluoroethyl p-toluenesulfonate

Cat. No. B147665
CAS RN: 433-06-7
M. Wt: 254.23 g/mol
InChI Key: IGKCQDUYZULGBM-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl p-toluenesulfonate is a trifluoroethylation agent . It is used in the preparation of 2,2,2-trifluoroethyl phenyl sulfone, a potential 2,2,2-trifluoroethyl pronucleophile . Its molecular formula is CH3C6H4SO3CH2CF3 .


Synthesis Analysis

2,2,2-Trifluoroethyl p-toluenesulfonate is used in the synthesis of 1-alkyl-2,2-difluorovinylboranes . It can be easily prepared by treating 2,2,2-trifluoroethanol with p‐Toluenesulfonyl Chloride in pyridine or in aqueous acetone containing NaOH .


Molecular Structure Analysis

The molecular weight of 2,2,2-Trifluoroethyl p-toluenesulfonate is 254.23 . The SMILES string representation of its structure is Cc1ccc(cc1)S(=O)(=O)OCC(F)(F)F .


Chemical Reactions Analysis

2,2,2-Trifluoroethyl p-toluenesulfonate is used in a one-pot synthesis of 2, 2-difluorovinyl carbonyl compounds via 2, 2-difluorovinylboranes .


Physical And Chemical Properties Analysis

2,2,2-Trifluoroethyl p-toluenesulfonate is a solid substance . It has a boiling point of 87-92 °C/0.1 mmHg (lit.) and a melting point of 36-38 °C (lit.) .

Scientific Research Applications

Synthesis of 1-Alkyl-2,2-difluorovinylboranes

This compound is used in the synthesis of 1-alkyl-2,2-difluorovinylboranes . These boranes are important intermediates in organic synthesis, particularly in the preparation of boron-containing compounds.

Electrophilic Vinylation Reagent

2,2,2-Trifluoroethyl p-toluenesulfonate serves as an electrophilic vinylation reagent . It is commonly used for the synthesis of compounds such as vinyl styrenes. These compounds are valuable intermediates in the synthesis of fine chemicals.

Precursor to Functionalized Polymers

Vinyl styrenes, synthesized using 2,2,2-Trifluoroethyl p-toluenesulfonate, are used as precursors to functionalized polymers . These polymers have a wide range of applications in various industries, including electronics, coatings, and materials science.

Preparation of High-Affinity 18F-Labeled PSMA Ligands

2,2,2-Trifluoroethyl 4-methylbenzenesulfonate is an intermediate used in the preparation and pre-clinical evaluation of a new class of high-affinity 18F-labeled Prostate-Specific Membrane Antigen (PSMA) ligands . These ligands are used for the detection of prostate cancer by positron emission tomography (PET) imaging.

Trifluoroethylation Reagent

This compound is a trifluoroethylation reagent . It is used to introduce the trifluoroethyl group into other molecules, which can enhance the properties of these molecules, such as their stability, reactivity, and biological activity.

Synthesis of 2,2,2-Trifluoroethyl Phenyl Sulfoxide

2,2,2-Trifluoroethyl p-toluenesulfonate is used in the preparation of 2,2,2-trifluoroethyl phenyl sulfoxide . This compound is a potential 2,2,2-trifluoroethyl nucleophile.

Safety and Hazards

2,2,2-Trifluoroethyl p-toluenesulfonate is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,2,2-trifluoroethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O3S/c1-7-2-4-8(5-3-7)16(13,14)15-6-9(10,11)12/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGKCQDUYZULGBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90883384
Record name Ethanol, 2,2,2-trifluoro-, 1-(4-methylbenzenesulfonate)
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Molecular Weight

254.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoroethyl p-toluenesulfonate

CAS RN

433-06-7
Record name 2,2,2-Trifluoroethyl p-toluenesulfonate
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Record name Ethanol, 2,2,2-trifluoro-, 1-(4-methylbenzenesulfonate)
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Record name Ethanol, 2,2,2-trifluoro-, 1-(4-methylbenzenesulfonate)
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Record name 2,2,2-trifluoroethyl p-toluenesulphonate
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Synthesis routes and methods I

Procedure details

To a solution of 4-methylbenzenesulfonyl chloride (3.4 g, 17.83 mmol) and Et3N (3.61 g, 35.66 mmol) in DCM (80 mL) was added 2,2,2-trifluoroethan-1-ol (2.32 g, 23.18 mmol) slowly, the mixture was then stirred at r.t. until TLC showed no starting material. Water was added to the reaction mixture, and extracted with DCM, collected the organic phase and washed with brine, dried with anhydrous Na2SO4, removed the solvent to give 4.2 g of the title compound (93%). 1H NMR (400 MHz, CDCl3): δ 2.47 (3H, s), 4.34 (2H, q, J=8.0 Hz), 7.38 (2H, d, J=8.0 Hz), 7.81 (2H, d, J=8.0 Hz).
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
Quantity
3.61 g
Type
reactant
Reaction Step One
Quantity
2.32 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
93%

Synthesis routes and methods II

Procedure details

To a solution of 2,2,2-trifluoroethanol (5 g, 50.00 mmol) in methylene chloride (20 mL) was added 4-methylbenzene-1-sulfonyl chloride (9.4 g, 49.21 mmol). Triethylamine (15 g, 148.51 mmol) was added and the resulting solution was stirred overnight. Water (50 mL) was added and the resulting solution was extracted with methylene chloride (2×20 mL). The combined organic layers were dried (Na2SO4) and concentrated in vacuo to afford 10 g (78.7%) of 2,2,2-trifluoroethyl 4-methylbenzenesulfonate.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

2.1 ml of 2,2,2-trifluoroethanol and 4.4 ml of triethylamine were added to 100 ml of dichloromethane, and 5.0 g of p-toluenesulfonyl chloride in batches under ice-bath condition. Upon the end of the addition, the mixture was warmed to room temperature and stirred overnight. The mixture was washed with water and then with saturated sodium chloride solution, dried over anhydrous sodium sulfate, and distilled to remove the solvent to obtain 5.9 g of light yellow oily liquid, yield 98.7%.
Quantity
2.1 mL
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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